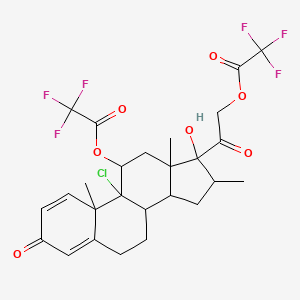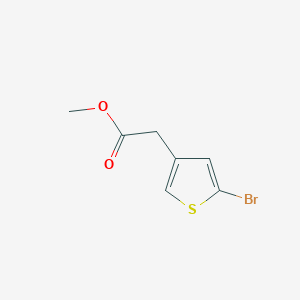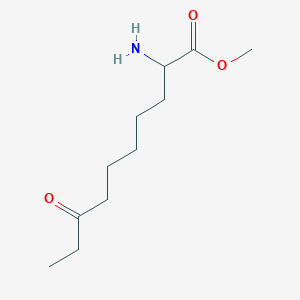
1-(5-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(4-Fluorophényl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-méthylméthanamine est un composé organique synthétique qui présente une structure complexe avec plusieurs groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(5-(4-Fluorophényl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-méthylméthanamine implique généralement des réactions organiques en plusieurs étapes. Le processus peut commencer par la préparation du cycle pyrrole, suivie de l’introduction des groupes fluorophényle et pyridinylsulfonyle. L’étape finale implique généralement la méthylation du groupe amine.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation de la voie de synthèse afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de catalyseurs, des conditions de réaction contrôlées et des techniques de purification telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
1-(5-(4-Fluorophényl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-méthylméthanamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes contenant de l’oxygène ou réduire les doubles liaisons.
Substitution : Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants pour ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir le résultat souhaité.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner un dérivé sulfone, tandis que la réduction peut produire un composé aminé plus simple.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions avec les molécules biologiques et son potentiel en tant que sonde biochimique.
Médecine : Étudié pour ses propriétés pharmacologiques et ses utilisations thérapeutiques potentielles.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action de 1-(5-(4-Fluorophényl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-méthylméthanamine implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d’autres protéines. Le composé peut moduler l’activité de ces cibles par le biais d’interactions de liaison, ce qui entraîne des changements dans les voies cellulaires et les effets physiologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(5-(4-Chlorophényl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-méthylméthanamine
- 1-(5-(4-Bromophényl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-méthylméthanamine
- 1-(5-(4-Méthylphényl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-méthylméthanamine
Unicité
L’unicité de 1-(5-(4-Fluorophényl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-méthylméthanamine réside dans la présence du groupe fluorophényle, qui peut influencer sa réactivité chimique, son activité biologique et ses propriétés physiques par rapport à ses analogues avec des substituants différents.
Propriétés
Formule moléculaire |
C17H16FN3O2S |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
1-[5-(4-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C17H16FN3O2S/c1-19-10-13-9-17(14-4-6-15(18)7-5-14)21(12-13)24(22,23)16-3-2-8-20-11-16/h2-9,11-12,19H,10H2,1H3 |
Clé InChI |
JMURFSLDHOKJCN-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CN(C(=C1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)


![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)





